Tetrahydro-2H-pyran-2-thione
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Overview
Description
Tetrahydro-2H-pyran-2-thione is an organic compound with the molecular formula C5H8OS. It is a heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. . This method involves the use of catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-pyran-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and oxygen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Tetrahydro-2H-pyran-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrahydro-2H-pyran-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction is facilitated by the presence of the sulfur atom, which can undergo nucleophilic attack .
Comparison with Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom in the ring instead of sulfur.
2H-Pyran-2-one: Another related compound with a carbonyl group instead of sulfur.
Uniqueness: Tetrahydro-2H-pyran-2-thione is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs .
Properties
CAS No. |
72037-37-7 |
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Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
oxane-2-thione |
InChI |
InChI=1S/C5H8OS/c7-5-3-1-2-4-6-5/h1-4H2 |
InChI Key |
RWLNJFYPOAZECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=S)C1 |
Origin of Product |
United States |
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